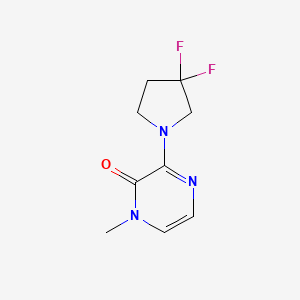
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases. In
科学的研究の応用
Synthesis and Structural Studies
The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a part of a broader class of chemicals that have garnered interest in scientific research due to their unique chemical structures and potential applications. This compound, in particular, is notable for its incorporation of both pyrrolidine and pyrazinone functionalities, which are common in various research contexts for their versatile chemical properties.
One of the primary areas of interest is the synthesis and structural analysis of complexes and derivatives involving similar structures. For instance, studies on Iron(II) complexes of pyridine derivatives with hydrogen bonding and sterically bulky substituents provide insights into the intermolecular interactions and structural configurations that could be relevant for understanding the behavior of compounds like 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one in complex formations (Roberts et al., 2014).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of cyclometalated complexes, especially those containing iridium with ligands similar to the pyrazinone moiety, have been extensively studied. These studies reveal that modifications in the ligand structure, such as fluorination or the introduction of different heterocyclic groups, can significantly impact the emission and electrochemical behaviors. This information is crucial for developing new materials for optoelectronic applications, where compounds similar to 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one could potentially play a role (Dedeian et al., 2005).
Biological and Pharmacological Applications
While specifically excluding drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs found in 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one are prevalent in compounds explored for their biological activities. Research on compounds with similar structures has indicated potential applications in areas such as anticancer treatments and enzyme inhibition. For example, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the therapeutic potential of these structural classes (Rahmouni et al., 2016).
Chemical Sensing and Material Science
The fluorinated segments of compounds similar to 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one are of particular interest in the development of chemical sensors. The presence of fluorine atoms can enhance the binding affinity to specific analytes, making these compounds valuable in designing sensitive and selective sensors. Studies on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, for instance, demonstrate how fluorination can augment affinities and enhance selectivities towards specific ions, which could be analogous to applications for 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one in sensing technologies (Anzenbacher et al., 2000).
特性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXWUJRSRFCLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)
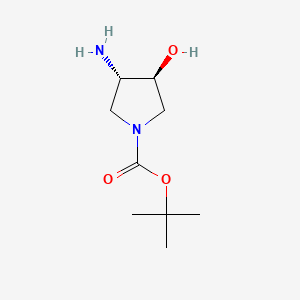
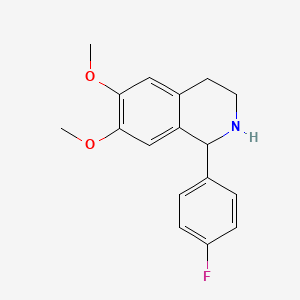
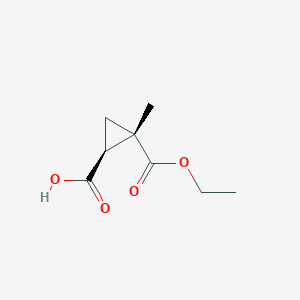
![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)
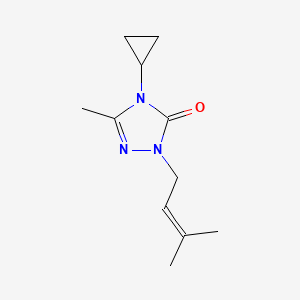
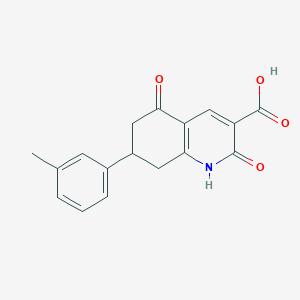
![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
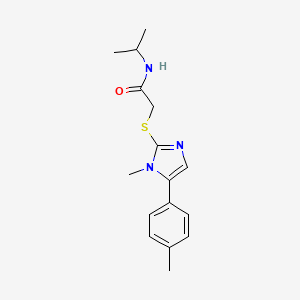
![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
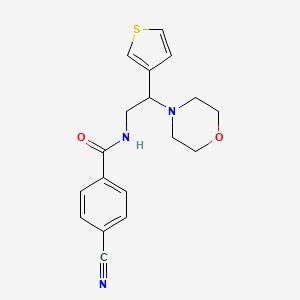
![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)